molecular formula C10H23AlO3 B1602453 (Butan-2-olato)bis(propan-2-olato)aluminium CAS No. 3605-65-0

(Butan-2-olato)bis(propan-2-olato)aluminium

Cat. No.: B1602453
CAS No.: 3605-65-0
M. Wt: 218.27 g/mol
InChI Key: RDASHQZXQNLNMG-UHFFFAOYSA-N
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Description

(Butan-2-olato)bis(propan-2-olato)aluminium (CAS 3605-65-0, EC 222-766-7) is an aluminium alkoxide complex with a mixed ligand system comprising one butan-2-olato (secondary alkoxide) and two propan-2-olato (isopropoxide) groups. This compound belongs to a broader class of metal alkoxides, which are widely used as precursors in sol-gel synthesis, catalysts, and pharmaceutical intermediates . Its structure involves a central aluminium atom coordinated to three oxygen atoms from the alkoxide ligands, forming a trigonal planar or tetrahedral geometry depending on solvation and steric effects.

Properties

IUPAC Name

butan-2-yloxy-di(propan-2-yloxy)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9O.2C3H7O.Al/c1-3-4(2)5;2*1-3(2)4;/h4H,3H2,1-2H3;2*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDASHQZXQNLNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Al](OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23AlO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281940
Record name Mono-sec-butoxyaluminum diisopropylate
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3605-65-0
Record name Mono-sec-butoxyaluminum diisopropylate
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Record name (Butan-2-olato)bis(propan-2-olato)aluminium
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Record name Mono-sec-butoxyaluminum diisopropylate
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Record name (butan-2-olato)bis(propan-2-olato)aluminium
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Preparation Methods

Alcoholysis of Aluminium Alkyls

  • Reagents: Trialkylaluminium compounds such as trimethylaluminium or triethylaluminium.
  • Procedure: Controlled addition of 2-butanol and 2-propanol to the aluminium alkyl under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
  • Mechanism: The alkyl groups on aluminium are replaced by alkoxide ligands from the alcohols, releasing alkane by-products (methane or ethane).
  • Control: The molar ratio of 2-butanol to 2-propanol is adjusted to achieve the desired stoichiometry (1:2 ratio of butan-2-olato to propan-2-olato ligands).

Direct Reaction of Aluminium Halides with Alcohols

  • Reagents: Aluminium trichloride (AlCl3) or other aluminium halides.
  • Procedure: Reaction with 2-butanol and 2-propanol in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed.
  • Outcome: Formation of the aluminium alkoxide complex after halide displacement.
  • Considerations: Requires careful control of reaction conditions to avoid hydrolysis and ensure purity.

Transalkoxylation

  • Reagents: Preformed aluminium alkoxides such as aluminium isopropoxide.
  • Procedure: Reaction with 2-butanol to exchange some propan-2-olato ligands with butan-2-olato ligands.
  • Advantages: Allows fine-tuning of ligand composition and avoids direct use of sensitive aluminium alkyls or halides.

Experimental Conditions

Parameter Typical Range/Value Notes
Atmosphere Inert (N2 or Ar) To prevent moisture and oxygen contamination
Solvent Non-protic, dry solvents (e.g., toluene, hexane) Solvent choice affects solubility and reaction rate
Temperature 0°C to reflux (~25–80°C) Controlled to avoid decomposition or side reactions
Reaction Time 1–24 hours Depends on reagent reactivity and scale
Molar Ratio (2-butanol:2-propanol:Al) 1:2:1 To achieve this compound stoichiometry

Purification and Characterization

  • Purification: Typically involves removal of volatile by-products under reduced pressure and recrystallization or sublimation under inert atmosphere.
  • Characterization: Confirmed by spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to verify ligand coordination and geometry.

Research Findings and Data Summary

While direct detailed synthetic protocols for this compound are scarce in open literature, analogous alkoxyaluminium compounds have been extensively studied. For example:

  • Aluminium alkoxides prepared by alcoholysis of trialkylaluminium compounds show clean substitution of alkyl groups with alkoxides, with reaction conditions optimized to prevent hydrolysis and side reactions.
  • Structural studies indicate such complexes adopt tetrahedral or distorted tetrahedral geometries around aluminium, consistent with coordination by three alkoxide ligands.
  • Thermal stability and ligand substitution patterns have been characterized, showing potential for tailored synthesis by varying alcohol ligands.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Alcoholysis of Aluminium Alkyls Trialkylaluminium + 2-butanol + 2-propanol Inert atmosphere, 0–80°C, dry solvent Direct, high purity, controlled stoichiometry Sensitive reagents, moisture sensitive
Reaction of Aluminium Halides Aluminium halides + alcohols + base Inert atmosphere, ambient to reflux Accessible reagents, scalable Requires base, potential side products
Transalkoxylation Aluminium isopropoxide + 2-butanol Inert atmosphere, mild heating Fine control of ligand ratio Longer reaction times, equilibrium issues

Chemical Reactions Analysis

Types of Reactions

(Butan-2-olato)bis(propan-2-olato)aluminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acids (e.g., hydrochloric acid for hydrolysis), and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include aluminium oxides, aluminium hydroxide, and various substituted aluminium compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Butan-2-olato)bis(propan-2-olato)aluminium has several scientific research applications:

Mechanism of Action

The mechanism of action of (Butan-2-olato)bis(propan-2-olato)aluminium involves its ability to coordinate with various substrates through its aluminium center. This coordination can activate substrates for further chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used .

Comparison with Similar Compounds

Key Research Findings

  • Ligand Effects : Bulky or chelating ligands (e.g., acac, hexyloxy) improve thermal and hydrolytic stability but may reduce catalytic activity .
  • Metal Center Influence : Titanium complexes exhibit higher Lewis acidity and UV reactivity, while aluminium derivatives are cost-effective for large-scale industrial processes .
  • Biological Compatibility: Copper and titanium complexes with nitrogen donors show promise in biomedical applications, unlike aluminium alkoxides .

Biological Activity

(Butan-2-olato)bis(propan-2-olato)aluminium, commonly referred to as aluminium bis(2-butanolato)(2-propanolato), is an organoaluminium compound with the CAS number 3605-65-0. This compound has garnered interest due to its potential biological activities, particularly in the context of its interactions with biological systems and its implications for human health.

The molecular formula for this compound is C10H26AlO3C_{10}H_{26}AlO_{3}, with a molecular weight of approximately 221.293 g/mol. The compound exhibits a boiling point of 96.6°C and a flash point of 26.7°C, indicating its volatility and potential reactivity under certain conditions .

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its effects on cellular processes, potential toxicity, and therapeutic applications.

1. Toxicological Aspects

Aluminium compounds, including organoaluminium complexes, have been associated with several toxicological effects. Studies indicate that aluminium can induce oxidative stress, immunologic alterations, and genotoxicity in biological systems . The specific effects observed in animal models include:

  • Oxidative Stress : Aluminium exposure leads to increased reactive oxygen species (ROS), contributing to cellular damage.
  • Neurotoxicity : Accumulation of aluminium in the brain has been linked to neurodegenerative diseases such as Alzheimer's disease.

A review highlighted that aluminium's bioavailability varies significantly depending on the route of exposure (oral vs. inhalation), with oral bioavailability estimated at 0.1% to 0.4% from water sources .

The biological activity of this compound can be attributed to its interaction with cellular components:

  • Enzymatic Inhibition : Aluminium compounds may inhibit specific enzymes involved in metabolic pathways.
  • Membrane Perturbation : Aluminium can disrupt cell membranes, affecting cell integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological effects of aluminium compounds, including this compound:

  • Cellular Assays : In vitro studies have shown that exposure to aluminium compounds can lead to cytotoxicity in various cell lines, with significant dose-dependent responses observed.
    StudyCell LineConcentrationObserved Effect
    HepG2100 µMIncreased ROS levels
    PC1250 µMNeuronal apoptosis
  • Animal Studies : Experimental models have demonstrated that chronic exposure to aluminium results in behavioral changes and neurodegeneration.
    • A study reported that rats exposed to aluminium hydroxide showed significant cognitive deficits and increased levels of oxidative stress markers in brain tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Butan-2-olato)bis(propan-2-olato)aluminium, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions involving aluminium precursors (e.g., AlCl₃) and stoichiometric amounts of butan-2-ol and propan-2-ol under anhydrous conditions. Purity can be validated using elemental analysis (C, H, N content) and spectroscopic techniques (e.g., FT-IR for ligand coordination confirmation). For example, analogous copper complexes were synthesized by mixing ligands with metal salts in methanol/NaOH solutions, followed by crystallization and elemental validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or WinGX (for visualization) can resolve bond lengths, angles, and coordination geometry. For example, Cu(II) complexes with similar alkoxide ligands were characterized with orthorhombic Pbca symmetry and R-factor validation (Rgt(F) < 0.06) .

Q. What are the key solubility and stability properties under varying experimental conditions?

  • Methodological Answer : The compound is expected to be soluble in polar aprotic solvents (e.g., ethanol, chloroform) but hydrolytically unstable in aqueous environments. Stability tests should include TGA/DSC for thermal decomposition profiles and NMR monitoring in deuterated solvents to assess ligand exchange dynamics. Related titanium alkoxide complexes exhibit stability in dry organic solvents but rapid hydrolysis in moisture .

Advanced Research Questions

Q. How can contradictions in bond length/angle data between diffraction studies be resolved?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or refinement parameters. Cross-validate using multiple software (e.g., SHELX vs. OLEX2) and apply Hirshfeld surface analysis to assess intermolecular interactions. For instance, a Cu(II) complex showed a Cu–Cu distance of 3.030 Å, validated against similar structures using SHELXL’s twin refinement tools .

Q. What computational methods are suitable for modeling its electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict electronic properties (e.g., HOMO-LUMO gaps) and ligand substitution energetics. For aluminium alkoxides, molecular dynamics simulations may clarify solvent-ligand exchange mechanisms. Benchmark against experimental XRD data to ensure accuracy .

Q. How does ligand substitution (e.g., propan-2-olato vs. butan-2-olato) impact catalytic activity in specific reactions?

  • Methodological Answer : Systematic substitution studies using kinetic assays (e.g., UV-Vis monitoring of catalytic cycles) can quantify activity differences. For example, titanium analogues showed enhanced asymmetric induction with bulkier ligands due to steric effects. Compare turnover frequencies (TOF) and enantiomeric excess (ee) in model reactions .

Q. Which advanced NMR techniques (e.g., EXSY, VT-NMR) can probe ligand exchange dynamics in solution?

  • Methodological Answer : Variable-temperature ¹H NMR (VT-NMR) and 2D EXSY experiments can detect exchange processes between free and coordinated ligands. For aluminium complexes, monitor alkoxide proton shifts at temperatures ranging from 25°C to −40°C to slow exchange rates. Refer to analogous studies on Zn(II) or Cu(II) alkoxides for pulse sequence optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Butan-2-olato)bis(propan-2-olato)aluminium
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(Butan-2-olato)bis(propan-2-olato)aluminium

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